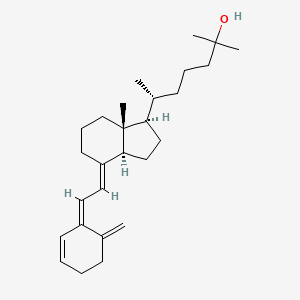

3-脱羟基-3-烯-25-醇 维生素D3

描述

It is synthesized in the skin upon exposure to sunlight and can also be obtained from dietary sources. This compound is essential for maintaining bone health and has various other physiological functions.

科学研究应用

3-Dehydroxy-3-ene-25-ol Vitamin D3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D3 and its metabolites.

Biology: Studied for its role in calcium and phosphate metabolism, as well as its effects on gene expression and cellular differentiation.

Medicine: Used in the treatment of conditions such as osteoporosis, rickets, and hypoparathyroidism.

Industry: Used in the fortification of foods and dietary supplements to prevent Vitamin D deficiency.

作用机制

Target of Action

3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .

Mode of Action

The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.

Biochemical Pathways

The biochemical pathways affected by 3-Dehydroxy-3-ene-25-ol Vitamin D3 are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Pharmacokinetics

The pharmacokinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .

Result of Action

The molecular and cellular effects of 3-Dehydroxy-3-ene-25-ol Vitamin D3’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .

Action Environment

The action, efficacy, and stability of 3-Dehydroxy-3-ene-25-ol Vitamin D3 are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .

生化分析

Biochemical Properties

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) to give first the main circulating form 25-hydroxyvitamin D3 and then a hormonally active form 1α,25-dihydroxyvitamin D3 . The interactions of 3-Dehydroxy-3-ene-25-ol Vitamin D3 with these enzymes are crucial for its activation and function.

Cellular Effects

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to regulate several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its binding to the vitamin D receptor (VDR), which then influences the expression of various genes. This can lead to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the active form of Vitamin D3, 1α,25-dihydroxyvitamin D3, has a half-life of approximately 15 hours in the human body .

Dosage Effects in Animal Models

The effects of different dosages of 3-Dehydroxy-3-ene-25-ol Vitamin D3 in animal models have not been extensively studied. It is known that Vitamin D3 plays a crucial role in bone health, and deficiency can lead to conditions such as rickets in young animals and osteomalacia in adults .

Metabolic Pathways

3-Dehydroxy-3-ene-25-ol Vitamin D3 is involved in the Vitamin D metabolic pathway. It is hydroxylated by the enzymes CYP2R1 and CYP27B1 to form 25-hydroxyvitamin D3 and then 1α,25-dihydroxyvitamin D3 .

Transport and Distribution

3-Dehydroxy-3-ene-25-ol Vitamin D3 is transported in the blood bound to the vitamin D-binding protein. It is distributed to various tissues in the body where it can be stored in fat cells due to its fat-soluble nature .

Subcellular Localization

The active form of 3-Dehydroxy-3-ene-25-ol Vitamin D3, 1α,25-dihydroxyvitamin D3, is known to bind to the vitamin D receptor (VDR), which is a nuclear receptor. This suggests that it is localized in the nucleus of cells where it can influence gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3 typically involves the conversion of 7-dehydrocholesterol to cholecalciferol (Vitamin D3) through ultraviolet irradiation. This is followed by hydroxylation reactions in the liver and kidneys to produce the active form, 1α,25-dihydroxyvitamin D3 .

Industrial Production Methods

Industrial production of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves large-scale synthesis using photochemical and biochemical processes. The initial step is the extraction of 7-dehydrocholesterol from lanolin or other sources, followed by ultraviolet irradiation to produce cholecalciferol. Subsequent hydroxylation steps are carried out using microbial or enzymatic methods to yield the final product .

化学反应分析

Types of Reactions

3-Dehydroxy-3-ene-25-ol Vitamin D3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to ketones or aldehydes.

Reduction: This reaction involves the addition of hydrogen to reduce double bonds or carbonyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of Vitamin D3, which have different biological activities and applications .

相似化合物的比较

Similar Compounds

1α,25-dihydroxyvitamin D2: A plant-derived form of Vitamin D that is less potent than 3-Dehydroxy-3-ene-25-ol Vitamin D3.

25-hydroxyvitamin D3: A precursor to the active form that is commonly measured to assess Vitamin D status.

7-dehydrocholesterol: A precursor that is converted to cholecalciferol upon exposure to ultraviolet light.

Uniqueness

3-Dehydroxy-3-ene-25-ol Vitamin D3 is unique due to its high potency and specific role in regulating calcium and phosphate metabolism. It is more effective than its plant-derived counterpart, 1α,25-dihydroxyvitamin D2, in maintaining adequate levels of these minerals in the body .

属性

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBQPHBBQMXNSX-JRQXVFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747461 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106361-90-4 | |

| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)